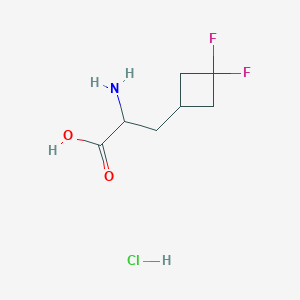
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride” is 179.16 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Enhanced NMR Sensitivity and Probing Conformational Preferences
(Tressler & Zondlo, 2014) synthesized perfluoro-tert-butyl hydroxyproline variants that, when incorporated into peptides, displayed distinct conformational preferences observable via sensitive 19F NMR detection. This suggests a potential application for 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride in medicinal chemistry and probe design due to its fluorinated structure.
Novel Aromatic Amino Acid for Solid-State 19F NMR
(Tkachenko et al., 2014) designed a monofluoro-substituted aromatic amino acid to act as a label for solid-state 19F NMR in membrane-bound peptides. This implies that similar fluorinated amino acids, like this compound, could be synthesized for specific NMR applications, enhancing the study of peptide conformations in complex environments.
Investigation into Amino Acid Decomposition and Enzyme Inhibition
(Liu et al., 2015) studied the decomposition of a closely related compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, and its role as an inhibitor of ACC deaminase. This highlights the potential of this compound in biochemical research focused on enzyme inhibition and the stability of fluorinated amino acids.
Enhancing Membrane Flux in Reverse Osmosis Processes
(Kulkarni et al., 1996) explored the hydrophilization of thin film composite reverse osmosis membranes using protic acids, which led to significant flux enhancement without loss of ion-rejection capabilities. While not directly related to this compound, this research indicates the utility of fluorinated compounds in modifying membrane surfaces for improved water treatment technologies.
Probing Polymorphism in Pharmaceutical Compounds
(Vogt et al., 2013) characterized polymorphic forms of a fluorinated pharmaceutical compound, demonstrating the complex analytical challenge posed by closely related structures. This suggests that studies involving this compound could provide insights into the polymorphism of fluorinated compounds, relevant for drug development and manufacturing.
Safety and Hazards
The safety information for a similar compound, “2-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid”, includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4(3-7)1-5(10)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWSKDFATZWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681128-42-7 | |
| Record name | Cyclobutanepropanoic acid, α-amino-3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681128-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide](/img/structure/B1659720.png)
![N1-(2-chlorophenyl)-2-{2-[(2-nitrophenyl)thio]acetyl}hydrazine-1-carbothioamide](/img/structure/B1659721.png)




![Benzoic acid, 4-methoxy-3-[(phenylamino)sulfonyl]-](/img/structure/B1659732.png)



![Butanoic acid, 4-[(4-acetylphenyl)azo]phenyl ester](/img/structure/B1659736.png)